Bendigole B

Description

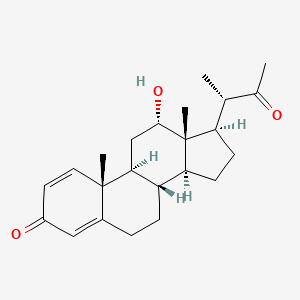

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H32O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-17-[(2S)-3-oxobutan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H32O3/c1-13(14(2)24)18-7-8-19-17-6-5-15-11-16(25)9-10-22(15,3)20(17)12-21(26)23(18,19)4/h9-11,13,17-21,26H,5-8,12H2,1-4H3/t13-,17+,18-,19+,20+,21+,22+,23-/m1/s1 |

InChI Key |

ADAGZDQSLWVWDS-OZNMWJIMSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C |

Canonical SMILES |

CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |

Synonyms |

bendigole B |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Bendigole B

Isolation from Microbial Sources

The discovery of Bendigole B is rooted in the exploration of secondary metabolites from actinomycetes, a group of bacteria renowned for their production of a wide array of bioactive compounds. researchgate.net

Fermentation and Extraction Methodologies from Gordonia australis Acta 2299

This compound was first isolated from the actinomycete Gordonia australis strain Acta 2299, which was originally sourced from activated sludge foam in Bendigo, Australia. researchgate.netopenaccessebooks.com The fermentation process was carried out in a 10-liter stirred-tank fermentor. The culture was grown in a seed medium at 27°C. researchgate.net

Following a 96-hour fermentation period, the culture filtrate was harvested. researchgate.net To initiate the extraction, Hyphlo Super-cel was added to the fermentation broth, and the mixture was subsequently filtered. The resulting culture filtrate was then passed through an XAD-16 resin column. After adsorption, the resin was washed and then eluted. This eluate was extracted multiple times with ethyl acetate (B1210297) (EtOAc). researchgate.net The crude extract obtained from the culture filtrate was then screened using HPLC-Diode Array Detection (DAD), which revealed the presence of this compound and its congeners. researchgate.net

Fermentation and Extraction Methodologies from Actinomadura sp. SBMs009

This compound has also been isolated from Actinomadura sp. SBMs009, an actinomycete derived from the marine sponge Suberites japonicas. rsc.orgfrontiersin.org The fermentation of this strain was followed by solvent extraction of the fermentation broth. The resulting extract underwent further purification steps, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), to isolate this compound along with other related sterols. researchgate.net

Advanced Spectroscopic Characterization Techniques

The definitive structure of this compound was established through a combination of sophisticated spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D Experiments: COSY, HMQC, HMBC, NOESY)

NMR spectroscopy was instrumental in elucidating the complex structure of this compound. nih.gov One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provided the initial framework. The ¹H-NMR spectrum of this compound showed characteristic signals in the aromatic region and numerous multiplets in the aliphatic region. researchgate.net The ¹³C-NMR and DEPT spectra indicated the presence of four methyl groups, five methylene (B1212753) groups, three aromatic carbons, six methine carbons, and five quaternary carbons, including a ketone signal. researchgate.net

Two-dimensional (2D) NMR experiments were crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) experiments established proton-proton correlations, helping to define spin systems within the molecule. For instance, correlations were observed from H-1 to H-2, H-6 to H-8, H-8 to H-9 and H-14, H-9 to H-11, H-11 to H-12, H-16 to H-17, and H-17 to H-20. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra were used to correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. This allowed for the complete assignment of the carbon skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry. In this compound, NOE correlations were observed between H-8 and both H-18 and H-19, which is a key indicator of its stereochemical configuration. researchgate.net

Table 1: NMR Spectroscopic Data for this compound

| Experiment Type | Key Observations | Reference |

|---|---|---|

| ¹H-NMR | Signals in aromatic and aliphatic regions. | researchgate.net |

| ¹³C-NMR & DEPT | Revealed 4 methyl, 5 methylene, 6 methine, 3 aromatic, and 5 quaternary carbons. | researchgate.net |

| COSY | Established H-H spin systems (e.g., H-1 to H-2, H-6 to H-8). | researchgate.net |

| HMBC/HMQC | Confirmed C-H connectivity and assembled the carbon framework. | researchgate.net |

| NOESY | Indicated spatial relationships, such as the proximity of H-8 to H-18 and H-19. | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the molecular formula of this compound. HRMS provides highly precise mass measurements, often to several decimal places, which allows for the unambiguous assignment of an elemental composition. utdallas.edulibretexts.org For this compound, ESI-FT-ICR (Electrospray Ionization Fourier Transform Ion Cyclotron Resonance) mass spectrometry determined a molecular mass of 356.4 Da. researchgate.net This high-precision measurement was crucial in establishing the molecular formula as C₂₃H₂₄O₃. researchgate.net

Table 2: HRMS Data for this compound

| Technique | Measured Mass (Da) | Deduced Molecular Formula | Reference |

|---|---|---|---|

| ESI-FT-ICR MS | 356.4 | C₂₃H₂₄O₃ | researchgate.netresearchgate.net |

X-Ray Crystallography for Absolute Stereochemical Assignment

The definitive three-dimensional structure and absolute stereochemistry of this compound were unequivocally determined by single-crystal X-ray diffraction. researchgate.netnih.gov This powerful analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of the this compound crystal structure provided the precise spatial arrangement of all atoms in the molecule, confirming the connectivity established by NMR and confirming the absolute configuration. researchgate.netresearchgate.net The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC), under the deposition number 674696. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. matanginicollege.ac.inupi.edu The absorption of UV or visible light excites electrons from a ground state to a higher energy state, and the specific wavelength of light absorbed is characteristic of the molecule's chromophores—the parts of the molecule responsible for its color, or in this case, its absorption of UV light. matanginicollege.ac.inethz.ch

For this compound, analysis via UV-Vis spectroscopy revealed a maximum absorption (λmax) at a specific wavelength, indicating the presence of a conjugated system which acts as the primary chromophore. researchgate.net Conjugation, the system of alternating single and multiple bonds, delocalizes π-electrons and lowers the energy required for electronic transitions, shifting the absorption to longer wavelengths. matanginicollege.ac.in

Table 1: UV-Vis Spectroscopic Data for this compound

| Compound | Maximum Absorption (λmax) [nm] | Molar Extinction Coefficient (ε) [cm²·m·mol⁻¹] |

|---|---|---|

| This compound | 246 | 2.26 |

Data sourced from Schneider et al., 2008. researchgate.net

The observed λmax at 246 nm is consistent with the presence of a conjugated enone system within the steroidal framework of this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. mlsu.ac.inijrpr.com The technique measures the absorption of infrared radiation, which causes specific bonds within the molecule to vibrate at characteristic frequencies. mlsu.ac.in By analyzing the absorption peaks in an IR spectrum, scientists can deduce the presence of functional groups like hydroxyl (-OH), carbonyl (C=O), and various carbon-hydrogen (C-H) bonds. matanginicollege.ac.inpg.edu.pl

The IR spectrum of this compound displays several distinct absorption bands that confirm its key structural features. researchgate.net A broad band around 3441 cm⁻¹ is indicative of an O-H stretching vibration, confirming the presence of a hydroxyl group. researchgate.net A strong absorption at 1703 cm⁻¹ corresponds to the C=O stretching vibration of a ketone. researchgate.net Additional peaks in the 1600-1660 cm⁻¹ range are characteristic of C=C stretching vibrations within a conjugated system. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (νmax) [cm⁻¹] | Vibrational Mode | Assigned Functional Group |

|---|---|---|

| 3441 | O-H Stretch | Hydroxyl (Alcohol) |

| 2933, 2916, 2872, 2849 | C-H Stretch | Alkane (sp³ C-H) |

| 1703 | C=O Stretch | Ketone |

| 1658 | C=C Stretch | Alkene (Conjugated) |

| 1617, 1600 | C=C Stretch | Alkene (Conjugated) |

Data sourced from Schneider et al., 2008. researchgate.net

Confirmation of Stereochemical Features and Conformational Analysis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity and function. washington.edulibretexts.org The definitive relative stereochemistry and conformation of this compound in the solid state were unequivocally established through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net This technique provides a precise map of atomic positions, bond lengths, and bond angles, confirming the molecule's complex three-dimensional structure. researchgate.net

In addition to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOESY) experiments, was employed to analyze the molecule's stereochemistry in solution. researchgate.net NOESY experiments detect spatial proximity between protons. For this compound, key NOE correlations were observed that supported the structure determined by X-ray analysis. researchgate.net For instance, a correlation between the proton at position 8 (H-8) and the methyl protons at positions 18 (H₃-18) and 19 (H₃-19) indicated their spatial closeness, suggesting a β-orientation for H-8. researchgate.net Furthermore, a correlation between the proton at H-14 and the hydroxyl proton at position 12 (12-OH), which also showed correlations to H-9 and H-17, helped to confirm the relative stereochemical relationships in that region of the steroid nucleus. researchgate.net

These combined analytical methods provided a comprehensive and unambiguous elucidation of this compound's structure, confirming its atomic connectivity, the identity of its functional groups, and its precise stereochemical configuration. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Bendigole A |

| This compound |

Biosynthetic Pathways and Precursor Analysis of Bendigole B

Investigation of Actinomycete Biosynthesis of Steroids.

The biosynthesis of steroids in actinomycetes, including the Bendigoles, is a complex process rooted in the fundamental pathways of terpenoid synthesis. While the complete biosynthetic gene cluster (BGC) for Bendigoles has not been explicitly detailed in published literature, analysis of various Gordonia genomes has revealed the presence of numerous BGCs, including those for terpenes, which are the foundational precursors for all steroids.

Genetic and Enzymatic Determinants in Gordonia spp.

Genomic studies of the genus Gordonia have uncovered a rich diversity of biosynthetic gene clusters, indicating a significant potential for the production of a wide array of secondary metabolites. nih.gov Within the genomes of various Gordonia species, genes encoding key enzymes for steroid biosynthesis are anticipated. These would likely include squalene (B77637) monooxygenase and oxidosqualene cyclase, which are critical for the formation of the foundational steroid scaffold.

Subsequent modifications to this core structure are carried out by a suite of tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and reductases. These enzymes are responsible for the specific hydroxylations, oxidations, and reductions that give rise to the unique chemical structure of Bendigole B. While the specific genes and enzymes in Gordonia australis responsible for this compound synthesis remain to be definitively identified and characterized, the genomic framework of the genus points to a robust capacity for such intricate biochemical transformations.

Proposed Biosynthetic Intermediates and Reaction Mechanisms.

The biosynthesis of this compound is hypothesized to commence from the universal precursors of terpenoid synthesis, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately the C30 precursor, squalene.

The linear squalene molecule then undergoes a critical cyclization reaction, catalyzed by an oxidosqualene cyclase, to form a polycyclic sterol intermediate. This initial steroid scaffold is then subjected to a series of enzymatic modifications. Based on the structure of this compound, these modifications likely involve a cascade of oxidation and reduction reactions. Hydroxylation events, mediated by cytochrome P450 enzymes, are proposed to introduce hydroxyl groups at specific positions on the steroid nucleus. Dehydrogenase enzymes may then act on these hydroxyl groups to form keto functionalities. The precise sequence and interplay of these enzymatic reactions define the final structure of this compound.

Table 1: Proposed Key Enzymatic Steps in this compound Biosynthesis

| Proposed Enzymatic Step | Enzyme Class | Precursor | Product |

| Squalene Epoxidation | Squalene Monooxygenase | Squalene | 2,3-Oxidosqualene |

| Cyclization | Oxidosqualene Cyclase | 2,3-Oxidosqualene | Prototypical Steroid Scaffold |

| Hydroxylation | Cytochrome P450 Monooxygenase | Steroid Intermediate | Hydroxylated Intermediate |

| Oxidation | Dehydrogenase | Hydroxylated Intermediate | Oxidized Intermediate |

Comparative Biosynthesis of Related Bendigole Congeners (Bendigoles A, C, D-F).

The Bendigole family of steroids includes several congeners, such as Bendigoles A, C, and likely others designated D-F, which are also produced by Gordonia australis. researchgate.netresearchgate.net Bendigole A was interestingly identified as a degradation product of bile acids, suggesting a potential link between catabolic and anabolic steroid pathways in this organism. The structural variations among these congeners likely arise from differential activity of the tailoring enzymes in the latter stages of the biosynthetic pathway.

For instance, variations in the oxidation state at specific carbon positions or the presence or absence of certain functional groups would be the result of the action of different hydroxylases, dehydrogenases, or other modifying enzymes. A comparative analysis of the structures of Bendigoles A, B, and C reveals differences that can be attributed to such enzymatic modifications. Understanding the full spectrum of Bendigole congeners and their biosynthetic relationships would require a more detailed characterization of the responsible gene cluster and the substrate specificities of the encoded enzymes.

Table 2: Structural Comparison of Bendigole Congeners A, B, and C

| Compound | Key Structural Features | Putative Biosynthetic Modification |

| Bendigole A | [Features to be populated based on specific structural data] | [e.g., Specific oxidation/reduction] |

| This compound | [Features to be populated based on specific structural data] | [e.g., Specific oxidation/reduction] |

| Bendigole C | [Features to be populated based on specific structural data] | [e.g., Specific oxidation/reduction] |

Strategies for Heterologous Expression and Pathway Engineering for Biosynthesis.

The heterologous expression of natural product biosynthetic pathways in well-characterized host organisms offers a powerful strategy for both fundamental study and enhanced production. For this compound, this would involve cloning the entire biosynthetic gene cluster from Gordonia australis and introducing it into a suitable host, such as a model actinomycete like Streptomyces coelicolor or a more genetically tractable host like Escherichia coli.

Successful heterologous expression would depend on several factors, including the proper recognition of promoters and ribosomal binding sites by the host's transcriptional and translational machinery, the availability of necessary precursor metabolites, and the correct folding and functioning of the biosynthetic enzymes.

Pathway engineering could then be employed to optimize the production of this compound or to generate novel analogs. This could involve:

Promoter engineering: Replacing the native promoters with stronger, inducible promoters to enhance gene expression.

Codon optimization: Modifying the codons of the biosynthetic genes to match the preferred codon usage of the heterologous host.

Precursor supply enhancement: Engineering the host's central metabolism to increase the intracellular pool of IPP, DMAPP, and other essential precursors.

Enzyme modification: Using protein engineering techniques to alter the substrate specificity or catalytic efficiency of the biosynthetic enzymes to produce novel Bendigole derivatives.

While the specific heterologous expression of the this compound pathway has not yet been reported, the general strategies and tools for such endeavors are well-established within the field of synthetic biology and metabolic engineering.

Chemical Synthesis and Analog Design of Bendigole B

Synthetic Strategies for the Bendigole B Core Scaffold

The core of this compound is a complex tetracyclic steroid nucleus with multiple stereocenters, presenting a significant synthetic challenge. The structure was elucidated through spectroscopic methods and single-crystal X-ray diffraction. researchgate.netresearchgate.net A logical synthetic approach would involve the initial construction of the fundamental steroid framework, followed by late-stage functional group manipulations to yield the final product.

A plausible retrosynthetic analysis of the this compound scaffold would commence by disconnecting the side chain and simplifying the A-ring. The key disconnections for the tetracyclic core could be envisioned through a Diels-Alder or a related cycloaddition reaction to form the B-ring and establish the crucial trans-fusion of the B/C rings.

A hypothetical retrosynthetic pathway is outlined below:

Disconnection 1: Side Chain Installation: The C17 side chain could be introduced late in the synthesis via an organometallic addition to a 17-keto steroid precursor.

Disconnection 2: A-Ring Functionalization: The α,β-unsaturated ketone in the A-ring can be formed from a corresponding saturated ketone through selenoxide elimination or bromination-dehydrobromination.

Disconnection 3: Tetracyclic Core Construction: A powerful strategy for constructing the steroid nucleus is the intramolecular Diels-Alder reaction of a suitably substituted triene, or a Robinson annulation sequence to build the A-ring onto a pre-existing C/D-ring fragment.

This analysis leads to simpler, more accessible starting materials, such as functionalized indanone or Wieland-Miescher ketone analogs, which are common building blocks in steroid synthesis.

The control of stereochemistry is paramount in the synthesis of a complex molecule like this compound, which has several chiral centers. The development of stereoselective and enantioselective methodologies would be critical at various stages of the proposed synthesis.

Key stereochemical challenges and potential solutions include:

Trans-fusion of the B/C and C/D rings: This is a hallmark of the steroid nucleus and can be established through catalytic hydrogenation or dissolving metal reduction of an unsaturated precursor. The stereochemical outcome is often dictated by the steric environment of the molecule.

Stereocenters in the A and B rings: Asymmetric catalysis, such as the use of chiral auxiliaries or organocatalysis in annulation reactions, can be employed to set the stereocenters in the A and B rings during their formation. For instance, a proline-catalyzed Robinson annulation can provide enantiomerically enriched products.

Hydroxyl group at C12: The stereoselective introduction of the hydroxyl group at the C12 position could be achieved through a substrate-directed reduction of a C12-ketone. The approach of the reducing agent would be directed by the steric bulk of the steroid backbone, leading to the desired stereoisomer.

Chemical Synthesis of this compound and its Isomers

Based on the retrosynthetic analysis, a hypothetical forward synthesis can be proposed. The synthesis would likely begin with a known chiral starting material, such as a Hajos-Parrish ketone derivative, to establish the initial stereochemistry of the C/D ring system.

A potential synthetic sequence is as follows:

C/D-Ring Precursor Synthesis: Elaboration of a chiral indanone derivative to form the C/D ring system with the correct trans-fusion.

B-Ring Annulation: A stereoselective Robinson annulation with a suitable vinyl ketone to construct the B-ring, followed by reduction to establish the B/C trans-fusion.

A-Ring Formation and Functionalization: Construction of the A-ring and subsequent introduction of the α,β-unsaturated ketone functionality.

Side Chain Installation: Addition of a suitable organometallic reagent to the C17-ketone to install the side chain.

Final Functional Group Manipulations: Introduction of the C12-hydroxyl group and any necessary protecting group manipulations to afford this compound.

The synthesis of isomers of this compound could be achieved by altering the stereochemistry at specific steps. For instance, using the opposite enantiomer of a catalyst or changing the reaction conditions for a reduction step could lead to the formation of diastereomers.

Design and Synthesis of Structurally Modified this compound Analogues

The design and synthesis of analogues of this compound would be a valuable endeavor to explore the structure-activity relationship (SAR) of this class of compounds. Modifications could be targeted at various positions of the steroid nucleus and the side chain.

Table 1: Proposed this compound Analogues and Their Synthetic Rationale

| Analogue Type | Proposed Modification | Rationale for Synthesis | Synthetic Approach |

| Side-Chain Modified Analogues | Variation of the length and functional groups of the C17 side chain. | To probe the importance of the side chain for biological activity. | Utilize different organometallic reagents in the side chain installation step. |

| A-Ring Modified Analogues | Saturation of the A-ring double bond or modification of the C3-ketone. | To investigate the role of the α,β-unsaturated ketone in biological activity. | Catalytic hydrogenation to reduce the double bond; reduction or derivatization of the C3-ketone. |

| C12-Modified Analogues | Removal or inversion of the C12-hydroxyl group, or its replacement with other functional groups. | To assess the contribution of the C12-hydroxyl group to the compound's activity. | Omission of the hydroxylation step, or use of alternative reagents to introduce different functional groups. |

| Heterocyclic Analogues | Replacement of one of the carbocyclic rings with a heterocycle. | To explore novel chemical space and potentially improve pharmacokinetic properties. | Employ heterocyclic building blocks in the initial stages of the synthesis. |

The synthesis of these analogues would follow the general synthetic strategy outlined for this compound, with modifications at the appropriate steps to introduce the desired structural changes. The successful synthesis of these analogues would provide valuable insights into the chemical biology of the bendigole family of natural products.

Molecular Interactions and Biological Mechanisms of Action of Bendigole B

Characterization of Receptor Binding Affinity and Selectivity

The specificity of a chemical compound for its biological targets is a foundational element of its molecular action. Studies on Bendigole B have focused on its interaction with several human nuclear receptors to determine its binding affinity and selectivity profile. These investigations are crucial for understanding its potential biological role. The primary method used in these studies involves competitive binding assays, where the test compound's ability to displace a radiolabeled reference ligand from the receptor is measured. researchgate.net The results are often expressed as IC50 values, which represent the concentration of the compound required to displace 50% of the bound reference ligand. researchgate.net

This compound, along with its structural analogs Bendigole A and C, has been shown to possess binding affinity for the human androgen receptor (hAR). researchgate.netnih.govworktribe.com These findings were established through competition experiments using 3H-labelled methyltrienolone (B1676529) (R1881), a potent synthetic androgen, as the reference ligand. researchgate.net The displacement of this radiolabeled compound by this compound indicates a direct interaction with the hAR's ligand-binding pocket. researchgate.net

Further investigations into the functional consequences of this binding, known as transactivation studies, were conducted for the bendigole family. researchgate.netnih.gov These assays typically use reporter gene systems, such as a MMTV-Luc reporter plasmid in PC3 cells, to measure the extent to which the compound can activate the receptor and initiate gene transcription. researchgate.net While Bendigoles A and C were reported to exhibit moderate and weak androgenic activities respectively, the specific level of androgenic activity for this compound was not explicitly detailed in the available research. researchgate.netnih.gov

In contrast to its affinity for the androgen receptor, this compound does not exhibit binding affinity for the human progesterone (B1679170) receptor (hPR). researchgate.netnih.govresearchgate.net This was determined in studies where this compound was tested for its ability to compete with 3H-labelled progesterone. researchgate.net Its inability to displace the reference ligand demonstrates selectivity, a key characteristic that distinguishes it from other steroid compounds like Bendigole C, which shows affinity for both the hAR and hPR. researchgate.networktribe.comresearchgate.net

To further characterize its selectivity, this compound was evaluated for its potential interaction with other members of the steroid nuclear receptor family, specifically the human mineralocorticoid receptor (hMR) and the human estrogen receptor (hER). researchgate.netnih.gov The research concluded that this compound is inactive at both of these receptors. researchgate.netnih.govworktribe.com These experiments were conducted accordingly, using aldosterone (B195564) and estrogen as the respective reference compounds for hMR and hER. researchgate.net This lack of cross-reactivity underscores the specific nature of this compound's interaction with the androgen receptor among the nuclear receptors tested. researchgate.net

| Receptor | This compound Binding Activity | Reference |

|---|---|---|

| Human Androgen Receptor (hAR) | Active (Binds to receptor) | researchgate.netnih.govworktribe.com |

| Human Progesterone Receptor (hPR) | Inactive | researchgate.netnih.govresearchgate.net |

| Human Mineralocorticoid Receptor (hMR) | Inactive | researchgate.netnih.govworktribe.com |

| Human Estrogen Receptor (hER) | Inactive | researchgate.netnih.govworktribe.com |

Mechanistic Investigations at the Molecular Level (e.g., Protein-Ligand Interactions)

The interaction between a ligand like this compound and its receptor is a dynamic process governed by fundamental physicochemical principles. semanticscholar.org As a steroid, this compound is understood to interact with the ligand-binding domain (LBD) of the androgen receptor, a pocket that is largely hydrophobic in nature. mdpi.complos.org The binding of a ligand to the LBD is a critical event that initiates the receptor's biological activity. mdpi.com

Upon binding, the ligand induces a conformational change in the receptor protein. semanticscholar.org A key structural element involved in this process is the C-terminal α-helix of the LBD, known as activation function-2 (AF-2). mdpi.com The binding of an agonist ligand stabilizes the AF-2 helix in a specific orientation that creates a binding surface for coactivator proteins. plos.org These protein-ligand interactions are mediated by a combination of noncovalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nottingham.ac.uk

The androgen receptor coactivator binding interface is distinct in that it preferentially recognizes coactivators with aromatic-rich motifs (e.g., FxxLF motifs) over the canonical LxxLL motifs favored by many other nuclear receptors. plos.org The binding of this compound to the AR LBD would facilitate the recruitment of these specific coactivators, forming a complex capable of modulating gene expression. plos.org While the precise amino acid residues within the AR's LBD that interact with this compound have not been detailed in the reviewed literature, the determination of this compound's X-ray crystal structure provides the foundational data necessary for such detailed computational modeling and analysis. researchgate.netresearchgate.net

Identification of Cellular Target Engagement and Downstream Signaling Pathways (focus on molecular events)

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step known as target engagement validation. revvity.co.jpresearchgate.net While in vitro assays demonstrate biochemical interaction, cellular target engagement assays confirm this interaction in a more physiologically relevant context. revvity.co.jp A prominent method for this is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein's thermal stability is altered upon ligand binding. nih.govresearchgate.net

Although studies have confirmed this compound's binding to the isolated human androgen receptor, specific cellular target engagement studies for this compound have not been described in the available research. researchgate.netnih.gov However, based on its demonstrated in vitro binding, the expected molecular event in a cell would be the binding of this compound to the AR.

The immediate downstream molecular event following successful target engagement and the conformational change in the AR is the initiation of a signaling cascade. mdpi.com The ligand-bound AR, along with its recruited coactivators, forms a transcriptional complex. plos.org This complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This binding event is the trigger for the recruitment of the cell's transcriptional machinery, leading to the synthesis of messenger RNA (mRNA) and, subsequently, new proteins.

Elucidation of Molecular Pathways Affected by this compound

By binding to and activating the human androgen receptor, this compound has the potential to modulate the androgen receptor signaling pathway. This pathway is a fundamental molecular route that plays a critical role in various physiological processes. plos.org The activation of this pathway by an agonist leads to the regulation of a specific suite of genes. plos.org

The central mechanism involves the activated androgen receptor functioning as a ligand-dependent transcription factor. mdpi.com Upon activation by a ligand such as this compound, the receptor typically forms a homodimer, which then binds to AREs in the DNA, thereby controlling the expression of androgen-dependent genes. mdpi.com

Therefore, the molecular pathways affected by this compound would be those that are under the transcriptional control of the androgen receptor. The specific set of genes and the resulting cellular pathways that are modulated would depend on the cellular context. A comprehensive understanding of the full spectrum of pathways affected by this compound would necessitate further studies, such as genome-wide transcriptomic (e.g., RNA-seq) or proteomic analyses, to identify all the downstream gene and protein expression changes that occur in response to the compound.

Computational Chemistry and Molecular Modeling of Bendigole B

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For Bendigole B, DFT calculations would be invaluable for:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This calculated structure could be compared with the experimental X-ray crystal structure to validate the computational model. researchgate.net

Electronic Properties: Calculating key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Spectroscopic Predictions: Simulating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, to aid in the interpretation of experimental results.

A hypothetical data table summarizing the output of a DFT calculation on this compound is presented below.

| Parameter | Hypothetical Value | Significance |

| Optimized Energy (Hartree) | -1100.5 | Represents the total electronic energy at the optimized geometry. |

| HOMO Energy (eV) | -6.2 | Indicates the energy of the outermost electron orbital; related to the ability to donate electrons. |

| LUMO Energy (eV) | -1.5 | Indicates the energy of the lowest energy electron-accepting orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.7 | Correlates with the chemical stability and reactivity of the molecule. |

| Dipole Moment (Debye) | 2.8 | Quantifies the polarity of the molecule, influencing its solubility and non-bonding interactions. |

This table is illustrative and does not represent published data.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, could be employed for specific aspects of this compound's electronic structure. These high-accuracy calculations are particularly useful for benchmarking DFT results and for investigating reaction mechanisms or excited states where DFT might be less reliable.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are powerful, their computational cost often limits their application to relatively small systems or short timescales. For larger systems and longer timescale phenomena, molecular mechanics and dynamics are the methods of choice.

The steroidal backbone of this compound possesses a degree of flexibility. Conformational analysis using molecular mechanics force fields would be essential to explore the accessible conformations of the molecule in different environments (e.g., in vacuum, in a solvent). This analysis would generate a conformational landscape, or potential energy surface, highlighting the low-energy conformations that are most likely to be biologically relevant.

Experimental studies have shown that this compound exhibits binding affinity for the androgen receptor. researchgate.net Molecular docking simulations would be a crucial next step to predict the specific binding mode of this compound within the ligand-binding pocket of this receptor. These simulations would:

Generate a series of possible binding poses.

Score these poses based on factors like intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) and electrostatic complementarity.

Identify the most probable binding orientation and key amino acid residues involved in the interaction.

Following docking, Molecular Dynamics (MD) simulations of the this compound-receptor complex could be performed to assess the stability of the predicted binding mode over time and to understand the dynamic nature of the interaction.

A hypothetical data table summarizing docking results is shown below.

| Parameter | Hypothetical Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | A predicted measure of the strength of the ligand-receptor interaction. |

| Key Interacting Residues | Gln711, Arg752, Asn705 | Amino acids in the receptor's binding site predicted to form critical contacts with this compound. |

| Hydrogen Bonds | 2 | The number of predicted hydrogen bonds, which are key contributors to binding specificity and affinity. |

This table is illustrative and does not represent published data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogues

Should a series of this compound analogues with corresponding biological activity data become available, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.

For this compound analogues, a QSAR study would involve:

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic) for each analogue.

Model Building: Using statistical methods to build a model that relates these descriptors to the observed activity (e.g., androgen receptor binding).

Model Validation: Rigorously testing the predictive power of the model.

A validated QSAR model would be a powerful tool for the in silico design of new this compound analogues with potentially enhanced activity or improved properties, thereby prioritizing synthetic efforts.

Structure Activity Relationship Sar Studies of Bendigole B and Its Analogues

Systematic Structural Modifications and Their Influence on Molecular Interaction Profiles

While comprehensive systematic modification studies on Bendigole B are not extensively documented in publicly available research, analysis of its known analogues—Bendigole A, C, D, and F—provides valuable insights into how structural changes impact bioactivity. These analogues, isolated from microbial sources like Gordonia australis and Actinomadura sp., possess the same core steroidal skeleton but differ in substitutions on the D-ring and the C-17 side chain. ingentaconnect.comresearchgate.netnih.gov

The fundamental steroid nucleus, a cyclopentanoperhydrophenanthrene ring system, is the scaffold upon which the pharmacological activity of bendigoles is built. ontosight.aiiptsalipur.org General principles of steroid SAR indicate that modifications to the A, B, C, and D rings can significantly alter receptor binding and efficacy. nih.govuomustansiriyah.edu.iq For instance, the presence and configuration of hydroxyl or keto groups on the steroid nucleus are critical determinants of activity.

In the case of the bendigoles, they share a common 3-keto-Δ⁴-ene feature in the A-ring, which is a common motif in many biologically active steroids. The specific substitutions on the D-ring, particularly around C-17, appear to be a primary driver of the differential activities observed among the analogues. A study on various steroidal compounds revealed that hydroxylations at different positions on the steroid backbone, such as at C7 and C11, can contribute to inhibitory effects on steroidogenesis. nih.gov Although not directly studied on this compound, this suggests that the hydroxylation patterns on its steroid rings are likely key to its molecular interactions.

The most significant variations among the known bendigole analogues occur at the C-17 side chain, and these differences have a pronounced effect on their biological profiles. The C-17 side chain is a well-established modulator of steroid hormone receptor binding affinity and subsequent physiological effects. ontosight.ai

A direct comparison between this compound and its close analogue, Bendigole A, highlights the importance of the side chain. This compound possesses a methyl-ketone side chain, whereas Bendigole A has a carboxylic acid at the corresponding position. ingentaconnect.com This seemingly minor change from a ketone to a carboxylic acid is sufficient to alter the molecule's interaction with the androgen receptor, with Bendigole A demonstrating moderate androgenic activity. researchgate.netresearchgate.net

Further evidence for the role of the side chain comes from the bioactivity of Bendigoles D and F. Bendigole D, which features a more complex side chain, has been shown to exhibit cytotoxicity against L929 mouse fibroblast cells with an IC₅₀ value of 30 μM and is a significant inhibitor of glucocorticoid receptor (GR) translocation. nih.govconicet.gov.ar In contrast, Bendigole F, with its distinct side chain, is the most effective inhibitor of NF-κB nuclear translocation among the tested analogues, with an IC₅₀ of 71 μM. nih.govnih.gov

These findings underscore the critical role of the C-17 side chain in dictating the specific biological targets and the nature of the biological response of the bendigole class of steroids.

Table 1: Comparison of Bendigole Analogues and Their Activities

| Compound | C-17 Side Chain Moiety | Notable Biological Activity | Citation |

|---|---|---|---|

| Bendigole A | Carboxylic Acid | Moderate androgenic activity | ingentaconnect.comresearchgate.netresearchgate.net |

| This compound | Methyl-Ketone | Parent compound for comparison | ingentaconnect.com |

| Bendigole C | Modified Ketone | Weak androgenic activity | ingentaconnect.comresearchgate.netresearchgate.net |

| Bendigole D | Complex Hydroxylated Side Chain | Cytotoxicity (IC₅₀ = 30 μM); GR-translocation inhibition | nih.govconicet.gov.ar |

| Bendigole F | Unique Side Chain | NF-κB nuclear translocation inhibition (IC₅₀ = 71 μM) | nih.govnih.gov |

Role of Stereochemistry in Receptor Recognition and Molecular Function

The three-dimensional arrangement of atoms, or stereochemistry, is paramount in the interaction between a ligand and its receptor. For steroids, the stereochemistry of the ring junctions, such as the 5α or 5β conformation, can dramatically influence binding affinity and biological response. nih.gov

For the bendigoles, the specific stereochemistry of the chiral centers within the cyclopenta[a]phenanthrene ring system is crucial for their observed biological activities. ontosight.ai The stereochemistry of Bendigole A was confirmed through NOESY experiments, and it is reported to be similar to that of this compound. ingentaconnect.com This defined spatial arrangement is essential for fitting into the ligand-binding pocket of a target receptor. Any alteration in the stereochemistry at the various chiral centers would likely lead to a significant loss or change in biological activity due to a mismatch with the receptor's binding site. For example, studies on other steroid systems have shown that even a change at a single chiral center can convert an agonist into an antagonist or abolish activity altogether.

Pharmacophore Modeling and Ligand Design Principles Derived from SAR Data

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govdovepress.com A pharmacophore model for a set of active ligands typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netacs.org

Although a specific pharmacophore model for this compound has not been published, one can be hypothesized based on the SAR data from its active analogues. For instance, a pharmacophore for androgenic activity, based on Bendigoles A and C, would likely include:

The rigid steroid scaffold as a primary hydrophobic feature.

The 3-keto group in the A-ring as a hydrogen bond acceptor.

Specific features on the D-ring and C-17 side chain that contribute to receptor affinity and agonist/antagonist activity.

The development of a robust pharmacophore model for the bendigole class would require a larger set of active and inactive analogues. Such a model would be invaluable for designing novel ligands with enhanced potency and selectivity for specific targets. It would guide the synthesis of new derivatives by highlighting which positions on the steroid nucleus and side chain are amenable to modification and which are critical for maintaining bioactivity.

Advanced Analytical Techniques and Methodologies for Bendigole B Research

Metabolomics Approaches for Profiling Bendigole B and its Biosynthetic Relatives

Metabolomics, the large-scale study of small molecules within a biological system, serves as a powerful tool for discovering novel natural products and profiling their production. In the context of the Gordonia genus, from which this compound is derived, metabolomics approaches are crucial for distinguishing unique secondary metabolites from a complex biochemical background. nih.govfrontiersin.org The initial detection of the bendigole class of steroids was a direct result of applying metabolomic screening principles. nih.govresearchgate.net

The process typically involves comparing the metabolic profile of the producing organism, Gordonia australis Acta 2299, grown under specific fermentation conditions, against a database of known compounds. researchgate.net When crude extracts are analyzed, techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) generate a detailed snapshot of all the metabolites present. nih.gov By comparing the resulting data to spectral libraries, novel compounds like the bendigoles, which show no match, can be flagged for targeted isolation and further characterization. researchgate.net

While specific metabolomics studies focusing solely on this compound are not extensively detailed in the public literature, the discovery of related compounds, such as Bendigole E, is documented in metabolomics databases. metabolomicsworkbench.orghaematologica.org This highlights the utility of these approaches in identifying the full spectrum of related biosynthetic products from a single organism. Such profiling is essential for understanding the metabolic potential of the producing strain and can reveal connections between different biosynthetic pathways. frontiersin.org

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation and Mechanistic Studies

Understanding how Gordonia australis constructs the complex steroidal scaffold of this compound requires detailed biosynthetic studies, for which isotopic labeling is an indispensable tool. beilstein-journals.orgsigmaaldrich.com This strategy involves feeding the microorganism with precursors enriched with stable isotopes (e.g., ¹³C or ¹⁵N) and then tracking the incorporation of these labels into the final molecule. nih.gov Analysis of the labeled this compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy reveals which atoms from the precursor are incorporated and where they are located in the final structure. beilstein-journals.orgnih.gov

For a steroid-like molecule such as this compound, key labeled precursors would likely include:

[1-¹³C]acetate and [2-¹³C]acetate: To delineate the polyketide or isoprenoid origins of the carbon backbone.

[¹³C]-labeled glucose: To trace the flow of carbon through central metabolism into the steroid biosynthetic pathway. beilstein-journals.org

[methyl-¹³C]methionine: To identify any C-methylation steps involved in the tailoring of the steroid core. nih.gov

By analyzing the patterns of isotope incorporation, researchers can reconstruct the biosynthetic assembly, identify the precursor units, and elucidate the sequence of enzymatic reactions. nih.govresearchgate.net This technique is particularly powerful for uncovering unexpected rearrangements or mechanistic details of the enzymes involved, providing insights that would be difficult to obtain through genomic analysis alone. beilstein-journals.org While specific isotopic labeling experiments for this compound have not been published, this standard and powerful methodology is central to the study of novel natural product biosynthesis. biorxiv.org

Cryo-Electron Microscopy (Cryo-EM) or X-ray Crystallography for Ligand-Target Complex Structures

The definitive three-dimensional structure of this compound was determined through single-crystal X-ray crystallography. researchgate.netresearchgate.net This powerful technique involves diffracting X-rays off a high-quality crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, which reveals the precise spatial arrangement of every atom in the molecule and its relative stereochemistry. mun.cacreative-biostructure.com

The X-ray structural determination of this compound unequivocally confirmed the connectivity and stereochemistry that had been proposed based on NMR experiments. researchgate.net This analysis was critical for establishing the compound's novel steroid structure. researchgate.netnih.gov

While the structure of this compound alone has been solved, research indicates it binds to the human androgen and progesterone (B1679170) receptors. researchgate.netnih.gov Future studies could employ X-ray crystallography or cryo-electron microscopy (Cryo-EM) to determine the structure of this compound in complex with these receptor proteins. nih.govmpg.de Such a ligand-target complex structure would provide atomic-level insights into the binding mode, identify key molecular interactions responsible for its biological activity, and guide the design of future derivatives with improved affinity or selectivity. Cryo-EM has emerged as a particularly valuable technique for large or flexible protein complexes that are difficult to crystallize. nih.govrcsb.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₂₈O₃ |

| Molecular Weight | 356 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| CCDC Number | 674696 |

Data sourced from Schneider K, et al. (2008). researchgate.net

Advanced Chromatography (e.g., HPLC-DAD, UPLC-MS/MS) for Purity and Identity Confirmation

Advanced chromatographic techniques are fundamental to the discovery, isolation, and quality control of this compound. researchgate.netresearchgate.net High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) was the primary method used to screen culture filtrate extracts of Gordonia australis Acta 2299, leading to the initial detection of Bendigole A and B. researchgate.netresearchgate.net

HPLC-DAD separates compounds in a mixture based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). measurlabs.com The diode-array detector then records the UV-visible absorbance spectrum of each compound as it elutes from the column. r-universe.dev In the initial analysis of the Gordonia extract, two major peaks were observed with nearly identical UV-visible spectra, which did not match any of the 867 reference compounds in the laboratory's database, prompting their isolation. researchgate.net This demonstrates the technique's power in identifying novel chemical entities within complex mixtures. measurlabs.comnih.gov

For more sensitive and detailed analysis, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the state-of-the-art method. measurlabs.comamericanpharmaceuticalreview.com UPLC uses smaller column particles than HPLC, allowing for higher resolution, greater sensitivity, and faster analysis times. measurlabs.com Coupling this separation technique to a mass spectrometer allows for the determination of the precise mass of the compound and its fragments, providing definitive identity confirmation. nih.govncsu.edudndi.org This method is essential for confirming the purity of an isolated sample of this compound and for quantifying its presence in biological matrices. nih.govmdpi.com

| Parameter | Condition |

|---|---|

| System | Waters Alliance HPLC-DAD system or similar |

| Column | Reversed-phase C18 column (e.g., Agilent Eclipse XD8-C18) |

| Mobile Phase | Gradient elution with methanol (B129727) and water, often containing an acid modifier like formic acid |

| Detection | Diode-Array Detector (DAD), monitored at ~246-260 nm |

| Key Observation | This compound and its relatives exhibit a characteristic UV absorbance maximum around 246 nm. researchgate.net |

Future Directions and Emerging Research Perspectives for Bendigole B

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for Chemodiversity

The production of Bendigole B by actinomycetes, specifically species of Gordonia and Actinomadura, points to a fascinating and likely complex biosynthetic pathway. frontiersin.orgrsc.org Actinobacteria are well-known for their ability to metabolize steroids, often through intricate catabolic and anabolic routes. frontiersin.orgresearchgate.net The biosynthesis of the this compound steroid core is likely derived from common sterol precursors, which then undergo a series of enzymatic modifications, including oxidations, reductions, and side-chain alterations, to yield the final product. nih.gov

A key area of future research will be the elucidation of the specific gene clusters and enzymatic machinery responsible for this compound biosynthesis in these organisms. Modern genomic and metabolomic approaches, such as genome mining and transcriptomic analysis, will be instrumental in identifying the pertinent biosynthetic gene clusters. nih.govfrontiersin.org The identification and characterization of the enzymes involved, particularly those responsible for the unique structural features of this compound, will not only provide fundamental insights into microbial steroid metabolism but also open the door to metabolic engineering.

Metabolic engineering of the producing strains, such as Gordonia or Actinomadura species, holds significant promise for enhancing the production of this compound and for generating novel, structurally diverse analogues. frontiersin.orgmpg.de Strategies could involve the overexpression of rate-limiting enzymes, the knockout of competing pathways, or the introduction of genes from other organisms to create hybrid biosynthetic pathways. researchgate.netnih.gov This approach, often referred to as "chemodiversity," could lead to the creation of a library of this compound-related compounds with potentially improved or novel biological activities. For instance, engineered strains of Mycolicibacterium have been successfully used for the industrial production of other C19-steroids. nih.govmdpi.com

Development of Advanced Synthetic Methodologies for Accessing Structurally Complex Analogues

While the initial isolation of this compound from natural sources has been successful, the development of efficient and versatile synthetic methodologies is crucial for producing larger quantities and for creating structurally complex analogues that are not accessible through biosynthesis. rsc.org Total synthesis of steroids is a mature field, but the unique structural features of this compound may require the development of novel synthetic strategies. britannica.comajchem-b.com

Future synthetic efforts will likely focus on modular and convergent approaches, allowing for the late-stage diversification of the this compound scaffold. rsc.org This could involve the development of novel cyclization reactions to construct the steroid core with high stereocontrol. britannica.com For example, the Diels-Alder reaction has been a powerful tool in steroid synthesis for constructing the characteristic ring system. thieme-connect.com Furthermore, advances in C-H activation and functionalization could provide new ways to selectively modify the steroid nucleus and introduce new functional groups. acs.org

The synthesis of a diverse library of this compound analogues will be essential for establishing structure-activity relationships (SAR). rsc.org By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and potentially design new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. ajchem-b.com

Identification of Additional Molecular Targets through Chemoproteomics and Activity-Based Probes

Chemoproteomics has emerged as a powerful technology for the unbiased, proteome-wide identification of small molecule-protein interactions. frontiersin.orgnih.govrsc.org One approach involves the design and synthesis of this compound-based chemical probes. nih.gov These probes typically contain a reactive group for covalent modification of target proteins and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and identification. frontiersin.org By incubating these probes with cell lysates or in living cells, followed by mass spectrometry-based proteomic analysis, researchers can identify the proteins that directly interact with this compound. acs.org

Activity-based protein profiling (ABPP) is another valuable chemoproteomic strategy that utilizes probes that react with the active sites of specific enzyme families. semanticscholar.orgacs.org This approach could be used to identify enzymes that are targeted by this compound, providing insights into its effects on cellular signaling and metabolism. acs.org For example, activity-based probes have been successfully used to study the activity of kallikreins, a family of serine proteases, in prostate cancer. acs.org

Integration of in silico and Experimental Approaches for Comprehensive Mechanistic Elucidation

A comprehensive understanding of how this compound exerts its biological effects requires a multi-faceted approach that integrates computational and experimental methods. rwth-aachen.de In silico techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential binding modes of this compound with its molecular targets, such as the androgen receptor. researchgate.netplos.orgfrontiersin.orgnih.gov These computational models can help to rationalize observed structure-activity relationships and guide the design of new analogues with improved binding affinity.

For instance, in silico studies have been used to investigate the interactions of other steroid-like molecules with their receptors, providing a basis for similar studies on this compound. rsc.orgplos.org These computational predictions, however, must be validated by experimental data. Biophysical techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, can provide high-resolution structural information on the this compound-target complex, confirming the binding mode predicted by in silico models. nih.gov

Furthermore, a combination of cell-based assays and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can be used to elucidate the downstream cellular pathways affected by this compound. By integrating data from these different experimental approaches with computational modeling, a comprehensive picture of the mechanism of action of this compound can be constructed.

Potential of this compound as a Chemical Probe for Fundamental Biological Processes

Beyond its potential as a therapeutic agent, this compound has the potential to be a valuable chemical probe for studying fundamental biological processes, particularly those involving steroid signaling. nih.govnih.govnih.gov Steroid hormones play crucial roles in a wide range of physiological processes, and dysregulation of steroid signaling is implicated in numerous diseases. aimspress.com

Small molecules that selectively modulate the activity of specific steroid receptors or related proteins are invaluable tools for dissecting these complex signaling pathways. nih.govnih.gov this compound, with its demonstrated interaction with the androgen receptor, could be used to probe the role of this receptor in various cellular contexts. researchgate.net By developing structurally related but inactive control compounds, researchers can more confidently attribute observed biological effects to the specific action of this compound on its target.

Furthermore, the development of fluorescently labeled or biotinylated versions of this compound could enable the visualization and tracking of its interactions with target proteins in living cells. This would provide spatial and temporal information about the engagement of this compound with its targets, offering a deeper understanding of the dynamics of steroid signaling pathways.

Q & A

Basic Research Questions

Q. How can researchers formulate a precise and testable research question for studying Bendigole B’s molecular interactions?

- Methodological Answer : Begin by grounding the question in a framework like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: "How does this compound (Intervention) inhibit [specific enzyme/pathway] (Population) compared to [existing compound] (Comparison), as measured by [binding affinity/kinetic parameters] (Outcome)?" Narrow the scope to avoid ambiguity and ensure alignment with existing literature gaps . Validate feasibility by assessing data accessibility (e.g., crystallography data, in vitro assays) and ethical considerations for biological studies .

Q. What experimental design principles are critical for validating this compound’s biochemical properties?

- Methodological Answer : Use a multi-stage approach:

Pilot Studies : Conduct dose-response assays to establish optimal concentration ranges .

Controls : Include positive/negative controls (e.g., known inhibitors/solvents) to isolate this compound’s effects .

Replication : Perform triplicate trials to account for variability, with statistical power analysis to justify sample sizes (e.g., α=0.05, β=0.2) .

Blinding : Mask experimenters to treatment groups to reduce bias in data interpretation .

Document protocols in detail for reproducibility, adhering to journal guidelines for compound characterization (e.g., NMR, HPLC purity data) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s mechanism of action across studies?

- Methodological Answer : Apply contradiction analysis frameworks:

- Principal Contradiction Identification : Determine if discrepancies arise from methodological differences (e.g., assay conditions, solvent polarity) or contextual factors (e.g., cell line variability) .

- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .

- Mechanistic Replication : Redesign experiments to isolate variables (e.g., test this compound under uniform pH/temperature conditions) .

Example: If Study A reports IC₅₀ = 10 nM (HEK293 cells) and Study B reports IC₅₀ = 50 nM (HeLa cells), validate both cell lines under identical protocols to identify cell-specific factors .

Q. What strategies ensure robust statistical analysis when studying this compound’s dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients .

- Outlier Management : Apply Grubbs’ test or ROUT method to exclude outliers without compromising data integrity .

- Multivariate Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups .

Report confidence intervals and effect sizes to avoid overinterpretation of p-values .

Q. How should researchers design and validate questionnaires for assessing this compound’s clinical trial feasibility?

- Methodological Answer :

- Questionnaire Construction : Align items with Likert scales to quantify stakeholder perceptions (e.g., "Strongly Agree" to "Strongly Disagree") .

- Pilot Testing : Administer drafts to a small cohort (n=20–30) to assess clarity and reliability (Cronbach’s α ≥0.7) .

- Bias Mitigation : Avoid leading questions (e.g., "Do you agree this compound is superior?") and include neutral phrasing (e.g., "How effective is this compound compared to alternatives?") .

- Ethical Compliance : Obtain IRB approval and ensure anonymity for sensitive data .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.